molecular formula C19H23ClN2O5S B3971930 N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

Cat. No.: B3971930
M. Wt: 426.9 g/mol
InChI Key: SVSYYZLFVCNHFC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The specific properties and applications of this compound would depend on its molecular structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide likely involves multiple steps, including the formation of the core amide structure and the introduction of various substituents. Typical synthetic routes might include:

    Formation of the Amide Bond: This could be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

    Introduction of Substituents: The chloro, methoxy, ethoxy, and methylsulfonyl groups would be introduced through various substitution reactions, possibly involving halogenation, alkylation, and sulfonylation steps.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using more efficient and cost-effective processes. This might involve:

    Batch or Continuous Flow Processes: Depending on the stability and reactivity of intermediates.

    Catalysts and Optimized Conditions: To improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide could undergo various chemical reactions, including:

    Oxidation and Reduction: Depending on the functional groups present.

    Substitution Reactions: Such as nucleophilic or electrophilic substitution at the aromatic rings.

    Hydrolysis: Of the amide bond under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potentially as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, depending on its biological activity.

    Industry: Uses in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted anilines or amides with comparable functional groups. Examples could be:

  • N-(2-chloro-4-methoxyphenyl)acetamide
  • N-(4-ethoxyphenyl)-2-methylsulfonylaniline

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide would lie in its specific combination of functional groups and their spatial arrangement, which could confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S/c1-5-27-16-9-7-15(8-10-16)22(28(4,24)25)13(2)19(23)21-17-12-14(20)6-11-18(17)26-3/h6-13H,5H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSYYZLFVCNHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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